

ML315: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *ML 315 hydrochloride*

Cat. No.: *B560325*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity of ML315, a potent inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. Understanding the cross-reactivity profile of a chemical probe is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents. This document presents quantitative data on ML315's interactions with a broad panel of kinases, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.

Data Presentation: Kinase Selectivity Profile of ML315

The following table summarizes the inhibitory activity of ML315 against its primary targets and a selection of off-target kinases. The data is compiled from a comprehensive kinase panel screening, providing a quantitative measure of selectivity.



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Data sourced from the NIH Molecular Libraries Program Probe Report for ML315.

Experimental Protocols

The kinase selectivity of ML315 was primarily determined using a high-throughput, active site-directed competition binding assay known as KINOMEScan™.

KINOMEScan™ Assay Protocol

This assay quantitatively measures the binding of a test compound (ML315) to a large panel of human kinases.

Principle: The assay is based on the competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

- **Kinase Preparation:** A diverse panel of human kinases are expressed, purified, and tagged (e.g., with DNA).
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (ML315) at a fixed concentration (typically 10 μ M).
- **Washing:** Unbound components are removed by washing the beads.
- **Elution and Quantification:** The bound kinase is eluted, and the amount is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are expressed as a percentage of the control, where a lower percentage indicates stronger binding of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

CLK and DYRK Signaling Pathways

The Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are key regulators of various cellular processes, most notably pre-mRNA splicing. They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. Dysregulation of these kinases is implicated in several diseases, including cancer and neurodegenerative disorders.



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Caption: ML315 inhibits CLK and DYRK kinases, preventing the phosphorylation of SR proteins and thereby modulating pre-mRNA splicing.

Experimental Workflow for Kinase Profiling

The general workflow for assessing the cross-reactivity of a kinase inhibitor like ML315 using a competition binding assay is a multi-step process designed for high-throughput screening.



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Caption: A streamlined workflow for determining the kinase selectivity profile of a test compound like ML315.

- To cite this document: BenchChem. [ML315: A Comparative Guide to Kinase Cross-Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560325#cross-reactivity-of-ml-315-with-other-kinase-families>]

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